Elvitegravir vs. Raltegravir: Comparable Clinical Virologic Suppression with Once-Daily Dosing Advantage
In a Phase 3, randomized, double-blind trial in treatment-experienced patients, once-daily elvitegravir (150 mg) boosted with ritonavir was non-inferior to twice-daily raltegravir (400 mg) in achieving and maintaining virologic suppression (HIV RNA <50 copies/mL) at week 48 [1]. The virologic response rates were 59% for elvitegravir and 58% for raltegravir, with a treatment difference of 1.1% (95% CI -6.0 to 8.2) [1].
| Evidence Dimension | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) at Week 48 |
|---|---|
| Target Compound Data | 207 of 351 patients (59%) |
| Comparator Or Baseline | Raltegravir: 203 of 351 patients (58%) |
| Quantified Difference | Treatment difference: 1.1% (95% CI -6.0 to 8.2); non-inferiority met (p=0.001) |
| Conditions | Phase 3, randomized, double-blind, double-dummy trial (NCT00708162) in treatment-experienced patients with HIV-1, receiving a ritonavir-boosted protease inhibitor as background therapy |
Why This Matters
Demonstrates that elvitegravir provides equivalent efficacy to raltegravir but with a simpler once-daily dosing regimen, a key factor influencing adherence and research protocol design.
- [1] Molina JM, Lamarca A, Andrade-Villanueva J, Clotet B, Clumeck N, Liu YP, et al. Efficacy and safety of once daily elvitegravir versus twice daily raltegravir in treatment-experienced patients with HIV-1 receiving a ritonavir-boosted protease inhibitor: randomised, double-blind, phase 3, non-inferiority study. The Lancet Infectious Diseases. 2012;12(1):27-35. View Source
